molecular formula C15H23F3N2OSi B132652 3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine CAS No. 87736-83-2

3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine

Cat. No. B132652
CAS RN: 87736-83-2
M. Wt: 332.44 g/mol
InChI Key: RLGVOLTVADNIAS-UHFFFAOYSA-N
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Description

The compound "3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine" is a diazirine derivative, which is a class of compounds characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. Diazirines are known for their utility in photoaffinity labeling due to their ability to generate highly reactive carbenes upon photolysis, which can covalently bind to nearby molecular structures .

Synthesis Analysis

The synthesis of diazirine derivatives, such as the trifluoromethylphenyldiazirines, can be achieved through a one-pot synthesis from tosyloxime derivatives. This process involves the deprotonation of intermediate diaziridines, which is a novel approach for constructing the diazirine ring . Additionally, the synthesis of optically pure diazirinylphenylalanine derivatives has been explored, which is significant for applications in photoaffinity labeling .

Molecular Structure Analysis

Diazirines are known for their unique molecular structure, which includes a strained three-membered ring. This strain contributes to the high reactivity of the compound, particularly upon exposure to light, where the diazirine can release a highly reactive carbene species. The presence of the trifluoromethyl group is also notable as it can influence the electronic properties of the molecule and its reactivity .

Chemical Reactions Analysis

The photolysis of aryl-trifluoromethyl diazirines has been studied, revealing that upon exposure to light, these compounds can generate singlet carbenes. These carbenes can insert into various types of chemical bonds, such as N-H bonds, leading to the formation of adducts. However, subsequent reactions can reverse the photoinsertion process, which is a critical consideration for their use in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazirines are influenced by their molecular structure. The trifluoromethyl group contributes to the compound's stability and reactivity. The photoreactivity of diazirines makes them suitable for applications that require covalent bond formation upon light activation, such as in the modification of graphitic carbon surfaces and carbon nanotubes . The reaction of diazirines with silver trifluoromethanesulfonate has been studied, demonstrating the potential for chemical transformations and rearrangements within the diazirine structure .

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Implications

Research into synthetic phenolic antioxidants, which may share some structural characteristics with the compound , highlights their widespread use across various industrial and commercial products to inhibit oxidative reactions and extend shelf life. These compounds, including those with tert-butyl groups, have been detected in diverse environmental matrices and human tissues, suggesting their pervasive presence and potential impact on human health and the environment. The study by Runzeng Liu and S. Mabury (2020) recommends further research into novel synthetic antioxidants with lower toxicity and environmental persistence, which could be relevant for designing new compounds like "3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine" with improved environmental profiles.

Bioactivities of Structurally Similar Compounds

The exploration of bioactivities associated with structurally similar compounds, such as those containing dimethylphenol and its analogs, reveals their significance in natural sources and potential for toxicity. The comprehensive review by Fuqiang Zhao et al. (2020) on 2,4-Di-tert-butylphenol and its analogs emphasizes the importance of understanding the natural occurrence, biological activities, and toxicity profiles of such compounds. This research context could inform studies on "3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine," particularly in assessing its biological activities and environmental fate.

Application in Organic Light-Emitting Diodes (OLEDs)

The development and application of novel organic semiconductors for use in OLED devices, as reviewed by B. Squeo and M. Pasini (2020), point towards the potential utility of innovative compounds in the realm of organic electronics. The structural versatility and electronic properties of compounds like "3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine" could be explored for their applicability in electronic and photonic materials, leveraging the unique electronic properties conferred by the tert-butyl(dimethyl)silyl and trifluoromethyl groups.

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for this compound would provide detailed information about its potential hazards and recommended safety measures .

Future Directions

The potential applications of this compound could be quite diverse, given its complex structure and the variety of functional groups it contains. It could be used as a building block in the synthesis of other complex organic molecules, or as a reagent in specific chemical reactions .

properties

IUPAC Name

tert-butyl-dimethyl-[[4-[3-(trifluoromethyl)diaziridin-3-yl]phenyl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N2OSi/c1-13(2,3)22(4,5)21-10-11-6-8-12(9-7-11)14(19-20-14)15(16,17)18/h6-9,19-20H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGVOLTVADNIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C2(NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516860
Record name 3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine

CAS RN

87736-83-2
Record name 3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Liquid ammonia (2 mL) was added a −78° C. to an ether (15 mL) solution of 1-(4-((tert.-butyldimethylsilyloxy)methyl)phenyl)-2,2,2-trifluoroethanone O-tosyl oxime (4.00 g, 8.2 mmol) in a sealed tube. The solution was stirred at rt (16 h). The mixture was carefully cooled at −78° C. and the sealed tube was opened. The ammonia was evaporated and the white precipitate was filtered and washed with ether. The filtrate was concentrated in vacuum to obtain 2.4 g of a colorless oil (87%); 1H NMR (CDCl3): δ 0.10 (s, (CH3)2Si), 0.95 (s, CH3)3C), 2.21 (d, J=8.1 Hz, NH), 2.77 (d, J=8.1 Hz, NH), 4.76 (s, CH2), 7.38 (d, J=8.4 Hz, 2 C6H4), 7.58 (d, J=8.4 Hz, 2 C6H4); 13C NMR (CDCl3): δ −5.3 (CH3Si), 18.4 (C(CH3)3), 25.9 (C(CH3)3), 58.0 (q, J=35.8 Hz, C diaziridine), 64.4 (CH2O), 123.6 (q, J=276.0 Hz, CF3), 126.2 (C6H2), 128.0 (C6H2), 130.2 (C6H2), 143.8 (C6H2).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
87%

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